PMBD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

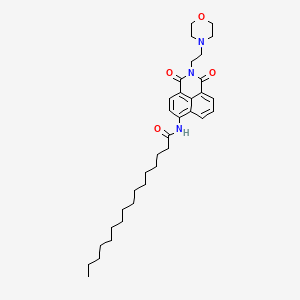

C34H49N3O4 |

|---|---|

Molecular Weight |

563.8 g/mol |

IUPAC Name |

N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide |

InChI |

InChI=1S/C34H49N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-31(38)35-30-20-19-29-32-27(30)16-15-17-28(32)33(39)37(34(29)40)22-21-36-23-25-41-26-24-36/h15-17,19-20H,2-14,18,21-26H2,1H3,(H,35,38) |

InChI Key |

CPBZNYGQIVJRSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Plastics Microbial Biodegradation Database: A Technical Guide for Researchers

The escalating global issue of plastic pollution has spurred significant scientific interest in understanding the microbial biodegradation of these persistent polymers. The Plastics Microbial Biodegradation Database (PMBD) and its contemporary, PlasticDB, serve as critical, publicly accessible repositories of information for researchers, scientists, and drug development professionals. These databases compile and organize vast amounts of data on microorganisms and enzymes capable of degrading various types of plastics, thereby accelerating research into novel bioremediation strategies. This technical guide provides an in-depth overview of these databases, including their data structure, key experimental protocols for data generation, and a visualization of the biochemical pathways involved.

The Plastics Microbial Biodegradation Database (this compound) and PlasticDB: An Overview

The Plastics Microbial Biodegradation Database (this compound) was developed to centralize information on the microbial biodegradation of plastics, containing manually curated data from scientific literature.[1][2][3][4][5][6][7] A more recent and regularly updated alternative, PlasticDB, has expanded upon this foundation, offering a larger and more comprehensive dataset with enhanced analytical tools.[8][9][10][11][12][13]

Core Data Categories

Both databases primarily focus on cataloging the following key information:

-

Microorganisms: Bacteria and fungi that have been reported to degrade specific types of plastics.

-

Plastics: A wide range of synthetic and biodegradable polymers.

-

Enzymes: Specific enzymes, such as esterases and laccases, responsible for the breakdown of plastic polymers.

-

Genes: The genetic sequences encoding these plastic-degrading enzymes.

-

Literature References: Links to the original scientific publications from which the data were extracted.

Data Presentation

The quantitative data within these databases are crucial for comparative analysis. The following tables summarize the key numerical data available in this compound and PlasticDB.

Table 1: Summary of Data in the Plastics Microbial Biodegradation Database (this compound) [1][2][3][4][5][6][7]

| Data Type | Quantity |

| Microorganism-Plastic Relationships | 949 |

| Genes Involved in Biodegradation | 79 |

| Automatically Annotated Enzyme Sequences | >8,000 |

Table 2: Summary of Data in PlasticDB [8][9][10][11][12][13]

| Data Type | Quantity |

| Microbial Species | 562 |

| Publications | 421 |

| Proteins (Enzymes) | 111 |

| Microorganism-Plastic Records | 1462 |

Experimental Protocols for Assessing Microbial Biodegradation

The data housed within this compound and PlasticDB are generated through a variety of experimental procedures. Below are detailed methodologies for key experiments cited in the field of microbial plastic degradation.

Isolation and Identification of Plastic-Degrading Microorganisms

This protocol outlines the general steps to isolate and identify microorganisms from the environment with the potential to degrade plastics.

Methodology:

-

Sample Collection: Collect soil or water samples from plastic-polluted environments.

-

Enrichment Culture: In a liquid mineral salts medium, add a piece of the target plastic (e.g., polyethylene (B3416737) film) as the sole carbon source. Inoculate the medium with the environmental sample.

-

Incubation: Incubate the culture for an extended period (weeks to months) under appropriate conditions (e.g., temperature, shaking) to enrich for microorganisms that can utilize the plastic.

-

Isolation: Plate the enriched culture onto solid agar (B569324) medium containing the same plastic as the sole carbon source. Individual microbial colonies that grow are isolated.

-

Identification: Identify the isolated microorganisms using techniques such as 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

Standardized Aerobic Biodegradation Testing (ASTM D5338)

The ASTM D5338 standard is a widely used method to determine the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.[3][14][15][16][17]

Methodology:

-

Test Setup: Prepare composting reactors containing a mixture of the test plastic material and a mature compost inoculum.

-

Control and Reference: Set up a negative control with an inert material (e.g., polyethylene) and a positive control with a readily biodegradable material (e.g., cellulose).

-

Incubation: Maintain the reactors at a constant temperature of 58 ± 2 °C for a period of 45 to 180 days.[3][15]

-

Aeration: Supply a continuous flow of carbon dioxide-free air to the reactors.

-

CO2 Measurement: Trap the evolved CO2 from the exhaust gas of each reactor in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantify it by titration or using an infrared CO2 analyzer.

-

Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative amount of CO2 produced from the test plastic to its theoretical maximum CO2 production (ThCO2), which is calculated from the carbon content of the plastic.

Signaling and Metabolic Pathways in Plastic Biodegradation

The microbial degradation of plastics is a complex process involving specific enzymatic pathways and regulatory networks. The following diagrams illustrate key pathways in two well-studied plastic-degrading bacteria.

Gene Regulatory Network for PET Degradation in Ideonella sakaiensis

Ideonella sakaiensis is a bacterium capable of using polyethylene terephthalate (B1205515) (PET) as its major energy and carbon source. Its degradation pathway involves the enzymes PETase and MHETase. The expression of the mhet gene is regulated by the transcription factor MRP in response to the presence of PET or its degradation product, terephthalic acid (TPA).[1][18]

Metabolic Pathway for PET Monomer Degradation in Pseudomonas putida

Pseudomonas putida is a metabolically versatile bacterium that can be engineered to utilize the monomers of PET, terephthalic acid (TPA) and ethylene glycol (EG). The degradation of these monomers involves distinct enzymatic pathways that funnel them into the central metabolism.[2][9][14][15][16][17]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. p4sb.eu [p4sb.eu]

- 3. Laboratory evolution reveals the metabolic and regulatory basis of ethylene glycol metabolism by Pseudomonas putida KT2440 (Journal Article) | OSTI.GOV [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 6. tandfonline.com [tandfonline.com]

- 7. A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di-tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial Genes for a Circular and Sustainable Bio-PET Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethylene glycol metabolism by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Towards synthetic PETtrophy: Engineering Pseudomonas putida for concurrent polyethylene terephthalate (PET) monomer metabolism and PET hydrolase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards synthetic PETtrophy: Engineering Pseudomonas putida for concurrent polyethylene terephthalate (PET) monomer metabolism and PET hydrolase expression [research-collection.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. Adaptive laboratory evolution and genetic engineering improved terephthalate utilization in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved terephthalic acid production from p-xylene using metabolically engineered Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labpartnering.org [labpartnering.org]

- 17. docs.nrel.gov [docs.nrel.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Plastics Microbial Biodegradation Database (PMBD) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

The escalating global crisis of plastic pollution has spurred intensive research into novel methods for plastic waste management. Microbial biodegradation has emerged as a promising and environmentally benign strategy. Central to this research is the Plastics Microbial Biodegradation Database (PMBD), a comprehensive repository of information on microorganisms and enzymes capable of degrading plastics. This technical guide provides an in-depth overview of the this compound's core data, outlines key experimental protocols for plastic degradation research, and visualizes the critical pathways and workflows involved.

The Plastics Microbial Biodegradation Database (this compound): A Core Resource

The this compound is a vital, publicly accessible database that consolidates information on the microbial degradation of plastics.[1][2][3][4][5][6] It was developed to facilitate research in this burgeoning field by providing a centralized and curated collection of relevant data. The database primarily contains manually collected and literature-confirmed information on microorganism-plastic relationships and the genes and enzymes implicated in the degradation process.

According to its initial release, the this compound cataloged 949 distinct relationships between microorganisms and the plastics they can degrade, along with 79 genes identified as being involved in biodegradation.[1][3][4][5][6] Furthermore, it includes over 8,000 automatically annotated enzyme sequences predicted to have plastic degradation capabilities, extracted from the TrEMBL section of the UniProt database.[1][3][4][5][6]

The this compound serves as a foundational tool for researchers, enabling them to:

-

Identify microorganisms and enzymes for specific plastic types.

-

Explore the genetic basis of plastic biodegradation.

-

Utilize the integrated sequence alignment and function prediction tools for novel sequence analysis.[1]

Quantitative Data on Microbial Plastic Degradation

The following tables summarize key quantitative data points extracted from the literature that highlight the contents and utility of the this compound.

Table 1: Overview of Manually Curated Data in the this compound

| Data Category | Quantity | Description | Reference |

| Microorganism-Plastic Relationships | 949 | Experimentally confirmed interactions between a specific microorganism and a type of plastic it can degrade. | [1][3][4] |

| Biodegradation-Related Genes | 79 | Genes that have been experimentally shown to be involved in the enzymatic degradation of plastics. | [1][3][4] |

Table 2: Examples of Plastic-Degrading Microorganisms and Their Substrates

| Microorganism | Plastic Substrate(s) | Key Degrading Enzyme(s) | Reference |

| Ideonella sakaiensis | Polyethylene terephthalate (B1205515) (PET) | PETase, MHETase | [7] |

| Pseudomonas putida | Polyester Polyurethane (PU) | Esterase | [8] |

| Comamonas acidovorans | Polyurethane (PU) | Polyurethanase | [9] |

| Aspergillus fumigatus | Multiple (e.g., PCL, PLA) | Cutinases, Lipases | [4] |

| Pseudomonas aeruginosa | Polyester Polyurethane (PU) | Esterase | [10] |

Table 3: Key Enzymes in Plastic Biodegradation and Their Targets

| Enzyme Class | Specific Enzyme Example | Plastic Target(s) | Reference |

| Hydrolases | PETase | Polyethylene terephthalate (PET) | [7] |

| Hydrolases | MHETase | Mono(2-hydroxyethyl) terephthalate (MHET) | [7] |

| Esterases | Polyurethanase | Polyurethane (PU) | [9] |

| Cutinases | - | Polycaprolactone (PCL), Polylactic acid (PLA), PET | [4] |

| Lipases | - | Polycaprolactone (PCL), Polylactic acid (PLA), Polybutylene succinate (B1194679) (PBS) | [4] |

Experimental Protocols for Plastic Degradation Research

The following are detailed methodologies for key experiments commonly cited in plastic degradation research.

Protocol 1: Quantification of Plastic Weight Loss

This protocol outlines the steps to measure the degradation of a plastic material by a specific microorganism based on weight loss.

-

Preparation of Plastic Film:

-

Cut the plastic material (e.g., PET film) into small, uniform pieces (e.g., 1 cm x 1 cm).

-

Wash the pieces with ethanol (B145695) and then sterile deionized water to remove any surface contaminants.

-

Dry the plastic pieces in a desiccator to a constant weight.

-

Record the initial dry weight of each plastic piece.

-

-

Microbial Inoculation:

-

Prepare a liquid culture of the microorganism to be tested in a suitable growth medium.

-

In a sterile flask, add a defined volume of minimal salts medium (lacking a carbon source).

-

Add a pre-weighed sterile plastic piece to the flask.

-

Inoculate the medium with a standardized amount of the microbial culture.

-

Set up a negative control flask containing the plastic piece and sterile medium without the microbial inoculum.

-

-

Incubation:

-

Incubate the flasks under optimal growth conditions (e.g., specific temperature, shaking speed) for a defined period (e.g., 30-60 days).

-

-

Weight Loss Measurement:

-

After the incubation period, carefully retrieve the plastic pieces from the flasks.

-

Gently wash the plastic pieces with a mild detergent solution (e.g., 1% SDS) to remove any attached biofilm, followed by rinsing with deionized water.

-

Dry the plastic pieces in a desiccator to a constant weight.

-

Record the final dry weight.

-

Calculate the percentage of weight loss using the formula: ((Initial Weight - Final Weight) / Initial Weight) * 100.

-

Protocol 2: Analysis of Plastic Surface Degradation by Scanning Electron Microscopy (SEM)

This protocol describes how to visualize the physical changes on the surface of a plastic material after microbial treatment.

-

Sample Preparation:

-

Retrieve the plastic samples from the microbial culture and control flasks as described in Protocol 1.

-

Gently wash the samples to remove any loose debris.

-

-

Fixation:

-

Fix the samples in a 2.5% glutaraldehyde (B144438) solution in a phosphate (B84403) buffer for 2-4 hours at 4°C.

-

Rinse the samples with the same buffer.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

-

Drying:

-

Perform critical point drying to preserve the surface structure.

-

-

Coating:

-

Mount the dried samples on SEM stubs.

-

Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium).

-

-

Imaging:

-

Observe the samples under a scanning electron microscope at various magnifications to identify signs of degradation such as pits, cracks, and surface roughening.

-

Protocol 3: Spectroscopic Analysis of Chemical Changes by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is used to detect changes in the chemical functional groups of the plastic polymer, indicating degradation.

-

Sample Preparation:

-

Retrieve and dry the plastic samples from the microbial culture and control flasks as described in Protocol 1.

-

-

FTIR Analysis:

-

Place a small piece of the plastic film directly in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Interpretation:

-

Compare the spectra of the microbially-treated plastic with the control.

-

Look for the appearance of new peaks (e.g., hydroxyl or carbonyl groups) or a decrease in the intensity of existing peaks (e.g., ester bonds), which can indicate microbial degradation.[10]

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in plastic degradation research.

Caption: Enzymatic degradation pathway of Polyethylene Terephthalate (PET) by Ideonella sakaiensis.

Caption: General experimental workflow for assessing microbial degradation of plastics.

This guide provides a foundational understanding of the this compound and its application in plastic degradation research. By leveraging the data within the this compound and employing robust experimental protocols, the scientific community can accelerate the discovery and development of novel biological solutions to the plastic waste crisis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bbrc.in [bbrc.in]

- 7. plantsjournal.com [plantsjournal.com]

- 8. Degradation of polyurethane by bacterium isolated from soil and assessment of polyurethanolytic activity of a Pseudomonas putida strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of polyurethane by the microbial consortia enriched from landfill - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Getting Started with the Plastics Microbial Biodegradation Database (PMBD): A Technical Guide for Microbial Studies

For Researchers, Scientists, and Drug Development Professionals

The Plastics Microbial Biodegradation Database (PMBD) is a comprehensive and specialized resource dedicated to the microbial degradation of plastics. For researchers in microbiology, environmental science, and biotechnology, the this compound offers a centralized repository of information on microorganisms, enzymes, and genes involved in breaking down various types of plastics. While primarily focused on bioremediation and environmental applications, the database serves as a valuable tool for discovering novel enzymes and metabolic pathways. This has potential applications in industrial biotechnology and biocatalysis, areas of interest to drug development professionals for processes such as the synthesis of chiral intermediates and other complex molecules.

This guide provides an in-depth overview of the this compound, including its core data, experimental protocols for identifying and characterizing plastic-degrading microbes and enzymes, and a workflow for effectively utilizing the database in your research.

Data Presentation: A Quantitative Overview of Microbial Plastic Degradation

The this compound houses a significant amount of curated data, providing a landscape of the known microbial capabilities for plastic biodegradation.[1][2][3] The database includes information on 949 microorganism-plastic relationships and 79 genes that have been experimentally confirmed to be involved in the degradation process.[1][2][3] Additionally, it contains over 8,000 automatically annotated enzyme sequences predicted to have plastic biodegradation capabilities, sourced from the TrEMBL section of the UniProt database.[1][2][3]

The following tables summarize key quantitative data points from the this compound and related literature, offering a comparative look at different microorganisms and their plastic degradation efficiencies.

| Plastic Type | Microorganism | Degradation Rate/Efficiency | Incubation Time | Reference |

| Polyethylene (B3416737) (PE) | Pseudomonas aeruginosa | 6.5% weight loss (in Minimal Salt Medium) | 60 days | [4] |

| Polyethylene (PE) | Pseudomonas aeruginosa | 8.7% weight loss (in Bushnell-Haas broth) | 60 days | [4] |

| Low-Density Polyethylene (LDPE) | Bacillus amyloliquefaciens (BSM-1) | 11% degradation | 60 days | [4] |

| Low-Density Polyethylene (LDPE) | Bacillus amyloliquefaciens (BSM-2) | 16% degradation | 60 days | [4] |

| High-Density Polyethylene (HDPE) | Bacillus cereus | 1.78% degradation | 30 days | [4] |

| Polypropylene (PP) | Pseudomonas aeruginosa | 5.37% weight loss | 30 days | [4] |

| Polylactic Acid (PLA) | Bacillus safensis | 8% weight loss | 30 days | [4] |

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate |

| PLAase I | Amycolatopsis orientalis ssp. orientalis | 9.5 | 60 | Poly(l-lactic acid) |

| PLAase II | Amycolatopsis orientalis ssp. orientalis | 10.5 | 50 | Poly(l-lactic acid) |

| PLAase III | Amycolatopsis orientalis ssp. orientalis | 9.5 | 60 | Poly(l-lactic acid) |

Experimental Protocols: From Isolation to Characterization

The data within the this compound is the result of various experimental procedures. Below are detailed methodologies for key experiments involved in the study of microbial plastic degradation.

Protocol 1: Isolation and Screening of Plastic-Degrading Microorganisms

This protocol outlines the steps to isolate and identify bacteria from environmental samples with the ability to degrade plastics.

1. Sample Collection:

-

Collect soil or water samples from plastic-polluted environments, such as landfills or industrial sites.[5][6]

-

For soil samples, excavate to a depth of 5-10 cm and place in sterile containers.[5][6]

2. Microbial Isolation:

-

Suspend 1 gram of the soil sample in 9 mL of sterile deionized water.[6]

-

Perform serial dilutions of the suspension.[5]

-

Plate the dilutions on a minimal salt medium (MSM) or Bushnell-Haas agar, where a specific type of plastic (e.g., polyethylene powder or emulsified plastic) is provided as the sole carbon source.[4][7]

-

Incubate the plates at an appropriate temperature (e.g., 30°C) for several days to weeks, until microbial colonies appear.[6]

3. Screening for Degradation:

-

Clear Zone Method: For plastics that can be emulsified in the agar, degrading microorganisms will form a clear halo around their colonies as they consume the plastic particles.[5]

-

Film Degradation Assay:

-

Prepare and weigh sterile plastic films of a specific size (e.g., 2x2 cm).[7][8]

-

Inoculate a liquid minimal medium containing the plastic film with the isolated microbial colonies.[7]

-

A control flask with the plastic film but without the microbial inoculum should be maintained.[7]

-

After an incubation period (e.g., 30-60 days), retrieve the plastic films, wash them with deionized water, and dry them.[7][8]

-

Measure the final weight of the plastic films to determine the percentage of weight loss as an indicator of degradation.[7]

-

-

Redox Indicator Method: A novel screening method uses the redox indicator 2,6-dichlorophenolindophenol (DCPIP). As microbes metabolize the plastic, the indicator changes color from blue to colorless, providing a visual cue of degradation.[8]

4. Identification of Microorganisms:

-

Promising isolates are identified through 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

Protocol 2: Characterization of Plastic-Degrading Enzymes

Once a plastic-degrading microorganism is identified, the next step is to characterize the enzymes responsible for the degradation.

1. Enzyme Production and Purification:

-

Cultivate the microorganism in a liquid medium containing the target plastic as an inducer for enzyme production.

-

Separate the cells from the culture supernatant, which contains the extracellular enzymes.

-

Purify the enzymes from the supernatant using chromatographic techniques (e.g., ion exchange, size exclusion).[9]

2. Enzyme Activity Assays:

-

Spectrophotometric Assays: Use model substrates that release a colored product upon enzymatic cleavage to quantify enzyme activity. For example, p-nitrophenyl butyrate (B1204436) can be used to measure general esterase activity.[10]

-

Hydrolysis of Plastic Oligomers: Measure the degradation of plastic oligomers (e.g., PET trimers) by the purified enzyme using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the release of monomers.[10]

3. Determination of Optimal Conditions:

-

pH Optimum: Assay the enzyme activity across a range of pH values to determine the optimal pH for its function.[9]

-

Temperature Optimum: Measure the enzyme activity at various temperatures to identify the optimal temperature.[9]

-

Thermostability: Assess the enzyme's stability by pre-incubating it at different temperatures for varying durations before measuring the residual activity.[10][11]

4. Structural and Functional Analysis:

-

Use protein sequencing and structural modeling to identify the active site and key residues of the enzyme.[10][11]

-

Perform site-directed mutagenesis to confirm the role of specific amino acids in the enzyme's catalytic activity.[10][11]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the study of microbial plastic degradation and the use of the this compound.

References

- 1. This compound: a Comprehensive Plastics Microbial Biodegradation Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of Typical Plastics: From Microbial Diversity to Metabolic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. isca.me [isca.me]

- 8. Isolation of a polyethylene-degrading bacterium, Acinetobacter guillouiae, using a novel screening method based on a redox indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization of Potential Plastic-Degradation Enzymes from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Plastics Microbial Biodegradation Database: Scope, Limitations, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of plastic pollution has spurred significant research into bioremediation strategies, with a keen focus on microbial degradation of plastic waste. A pivotal resource in this endeavor is the Plastics Microbial Biodegradation Database (PMBD), and its more recent successor, PlasticDB. This technical guide provides an in-depth overview of the scope and limitations of these databases, presents key data in a structured format, details common experimental protocols for assessing plastic biodegradation, and visualizes essential workflows.

Scope of the Plastics Microbial Biodegradation Databases

The primary goal of plastics microbial biodegradation databases is to compile and organize the growing body of literature on microorganisms and enzymes capable of degrading various types of plastics. These databases serve as crucial tools for researchers to identify candidate organisms and enzymes for bioremediation applications.

This compound: A Foundational Resource

The Plastics Microbial Biodegradation Database (this compound) was a significant initial effort to centralize information on this topic.[1] Its primary contributions include:

-

A comprehensive collection of microorganism-plastic relationships: The database documented numerous connections between specific microbial species and the types of plastics they have been reported to degrade.[1]

-

A catalog of enzymes: It listed enzymes implicated in the plastic degradation process, providing valuable information for enzymatic engineering and industrial applications.[1]

-

Sequence data: The this compound included protein sequences, which are vital for functional prediction and bioinformatic analyses.[1]

PlasticDB: An Updated and Expanded Successor

Recognizing the need for a continuously updated resource, PlasticDB was developed. It expands upon the foundation of this compound with several key enhancements:

-

Regular updates: PlasticDB incorporates the latest findings from scientific literature, ensuring researchers have access to the most current data.[2]

-

Expanded dataset: It contains a larger number of microbial species, proteins, and publications compared to this compound.[2] As of August 2021, PlasticDB included data from 421 publications, covering 562 microbial species and 111 proteins.[2]

-

In-silico protein structure prediction: PlasticDB provides predicted 3D structures of the cataloged proteins, which can be visualized and downloaded for further structural and functional analysis.[2][3]

-

Analytical tools: The web application for PlasticDB includes tools for users to analyze their own datasets (e.g., metagenomes, transcriptomes) to identify potential plastic-degrading organisms and pathways.[2][4]

Data Presentation

The quantitative data available within these databases can be summarized as follows:

Table 1: Overview of Plastics Microbial Biodegradation Databases

| Feature | Plastics Microbial Biodegradation Database (this compound) | PlasticDB |

| Launch Year | 2019[1] | 2022[2] |

| Number of Microorganism-Plastic Relationships | 949[1][5] | 1462 records (one species may degrade multiple plastics)[2] |

| Number of Microbial Species | ~390[2] | 562[2] |

| Number of Genes/Proteins | 79 genes[1][5] | 111 proteins[2] |

| Data Sources | Manually curated from scientific literature; annotated sequences from UniProt (TrEMBL)[1] | Manually curated from 421 scientific publications[2] |

| Key Features | Sequence alignment and function prediction tools[1] | In-silico protein structure prediction, analytical tools for user data, regular updates[2] |

| Update Status | Not updated since its release (as of December 2021)[2] | Actively maintained[2] |

Table 2: Examples of Plastics and Degrading Microorganisms in this compound

| Plastic Type | Number of Degrading Microbial Species | Example Degrading Microorganisms |

| Polyethylene (B3416737) (PE) | > 30[1] | Aspergillus fumigatus, Pseudomonas fluorescens[1] |

| Polyurethane (PU) | > 30[1] | Comamonas acidovorans, Rhodococcus ruber[1] |

| Polyhydroxybutyrate (PHB) | > 30[1] | Penicillium funiculosum, Pseudomonas aeruginosa[1] |

| Polylactic acid (PLA) | > 20[1] | Amycolatopsis sp., Saccharothrix sp.[1] |

| Polycaprolactone (PCL) | > 20[1] | Aspergillus fumigatus, Pseudomonas fluorescens[1] |

Limitations of the Databases

While invaluable, these databases have several limitations that researchers must consider:

-

Lack of Standardized Reporting: The field of plastic biodegradation suffers from a lack of uniform experimental standards.[6] This can lead to inconsistencies in the quality and reliability of the data curated in the databases.

-

Potential for Overestimation of Biodegradation: Some studies may misinterpret physical degradation or the degradation of plastic additives as true polymer biodegradation.[2] Isotopic labeling studies have shown that gravimetric measurements can overestimate biodegradation.[7]

-

Uncertainty for Recalcitrant Polymers: For highly recalcitrant plastics like polyethylene (PE), polystyrene (PS), and polyvinyl chloride (PVC), there is still a lack of definitive biochemical and structural evidence for enzymatic degradation of the polymer backbone.[8]

-

Database Stagnation: As noted, this compound has not been updated since its initial release, which limits its utility for accessing the latest research.[2]

Experimental Protocols for Assessing Microbial Biodegradation of Plastics

The data within the this compound and PlasticDB are derived from various experimental methodologies aimed at confirming the biodegradation of plastics. The following are detailed overviews of the key techniques employed.

Gravimetric Analysis (Weight Loss Measurement)

This is one of the most fundamental methods to assess plastic degradation.[6]

-

Principle: The dry weight of a plastic sample is measured before and after incubation with a microbial culture or enzyme. A significant loss in weight is indicative of degradation.

-

Methodology:

-

Pre-weigh a clean, dry plastic film or powder of known dimensions.

-

Sterilize the plastic sample.

-

Incubate the plastic sample in a liquid culture medium with the microorganism of interest under controlled conditions (e.g., temperature, pH, aeration) for a defined period. A control sample is incubated in the same medium without the microorganism.

-

After incubation, carefully remove the plastic sample, wash it to remove any biofilm, and dry it to a constant weight.

-

The percentage of weight loss is calculated.

-

-

Limitations: This method can be prone to inaccuracies due to the loss of small fragments of the plastic, which may not represent complete biodegradation.[7]

Spectroscopic Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to detect changes in the chemical structure of the plastic polymer.[9]

-

Principle: FTIR measures the absorption of infrared radiation by the sample, which provides information about the chemical bonds present. Biodegradation can lead to the formation of new functional groups (e.g., carbonyl, hydroxyl) or the breaking of existing bonds, which can be detected as changes in the FTIR spectrum.

-

Methodology:

-

An initial FTIR spectrum of the pristine plastic sample is recorded.

-

The plastic is incubated with the microbial culture.

-

At various time points, the plastic is removed, cleaned, and dried.

-

An FTIR spectrum of the treated plastic is recorded and compared to the initial spectrum.

-

-

Interpretation: The appearance of new peaks or changes in the intensity of existing peaks can indicate chemical modification of the polymer.

Microscopic Analysis (SEM)

Scanning Electron Microscopy (SEM) is employed to visualize changes in the surface morphology of the plastic.[6]

-

Principle: SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface. Biodegradation can cause physical changes such as pitting, cracking, and erosion, which are visible with SEM.[9]

-

Methodology:

-

The surface of the untreated plastic is imaged using SEM.

-

The plastic is incubated with the microbial culture.

-

The plastic is then removed, cleaned, dried, and coated with a conductive material (e.g., gold).

-

The surface of the treated plastic is imaged with SEM and compared to the untreated sample.

-

Isotopic Labeling

This is a highly sensitive and definitive method to confirm that microorganisms are assimilating carbon from the plastic polymer.[7]

-

Principle: The plastic polymer is synthesized using a stable isotope, typically ¹³C. If a microorganism biodegrades the plastic, the ¹³C label will be incorporated into its biomass, released as ¹³CO₂, or converted into other metabolic byproducts.

-

Methodology:

-

A plastic sample labeled with ¹³C is incubated with the microbial culture.

-

Over time, samples of the headspace gas (for ¹³CO₂), microbial biomass, and culture medium are collected.

-

The isotopic composition of these samples is analyzed using techniques like isotope ratio mass spectrometry (IRMS).

-

-

Significance: This method provides direct evidence of mineralization and assimilation, offering a more robust confirmation of biodegradation than gravimetric or microscopic methods alone.[7]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the context of the Plastics Microbial Biodegradation Database.

Logical Workflow for Utilizing the Plastics Microbial Biodegradation Database

Caption: A logical workflow for using the Plastics Microbial Biodegradation Database in research.

General Experimental Workflow for Assessing Plastic Biodegradation

Caption: A general experimental workflow for the assessment of microbial plastic biodegradation.

Conclusion

The Plastics Microbial Biodegradation Database, particularly the more current PlasticDB, represents a cornerstone for research in the bioremediation of plastic waste. By providing a centralized repository of microorganisms, enzymes, and associated data, these databases accelerate the identification of promising candidates for breaking down persistent polymers. However, it is imperative for researchers to be cognizant of the inherent limitations, such as the lack of standardized data and the ongoing challenge of verifying the degradation of highly recalcitrant plastics. A multi-faceted experimental approach, combining traditional methods with more definitive techniques like isotopic labeling, is crucial for validating the findings curated within these databases and advancing the development of effective and sustainable solutions to the global plastic pollution problem.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. gavinlear.wordpress.com [gavinlear.wordpress.com]

- 4. scispace.com [scispace.com]

- 5. This compound: a Comprehensive Plastics Microbial Biodegradation Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Approaches to Microplastics Detection and Plastic Biodegradation [mdpi.com]

- 7. Assessing microbial plastic degradation requires robust methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PlasticDB - Plastic Biodegradation Database [plasticdb.org]

- 9. tandfonline.com [tandfonline.com]

Accessing and Utilizing the Plastics Microbial Biodegradation Database: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The growing field of microbial plastic biodegradation necessitates robust and accessible data resources. This technical guide provides an in-depth overview of accessing and utilizing key databases in this domain, with a focus on the Plastics Microbial Biodegradation Database (PMBD) and PlasticDB. It outlines the data available, experimental protocols for data generation, and visualization of relevant biological pathways.

Overview of Key Databases

Two primary databases serve as central repositories for information on microbial plastic degradation: the Plastics Microbial Biodegradation Database (this compound) and PlasticDB. These resources are vital for researchers seeking to identify plastic-degrading microorganisms and enzymes, understand the mechanisms of biodegradation, and develop novel bioremediation strategies.

Plastics Microbial Biodegradation Database (this compound)

The this compound is a comprehensive resource that manually curates information from scientific literature on the relationships between microorganisms and the plastics they degrade.[1][2] It also includes a vast collection of automatically annotated enzyme sequences predicted to be involved in plastic biodegradation.[2]

PlasticDB

PlasticDB is another valuable database that compiles information on microorganisms and proteins associated with plastic biodegradation from peer-reviewed literature.[3][4][5] It provides metadata on the experimental techniques used to assess biodegradation and the environmental source of the microbial isolates.[4][5]

Data Presentation: A Quantitative Summary

To facilitate a clear comparison of the information available in these databases, the following tables summarize their quantitative content.

Table 1: Quantitative Data Summary of the Plastics Microbial Biodegradation Database (this compound)

| Data Type | Count |

| Microorganism-Plastic Relationships | 949 |

| Genes Involved in Biodegradation | 79 |

| Predicted Enzyme Sequences | > 8,000 |

Source: this compound: a Comprehensive Plastics Microbial Biodegradation Database[6][7]

Table 2: Quantitative Data Summary of PlasticDB

| Data Type | Count |

| Microbial Species | 875 |

| Proteins | 329 |

| Scientific Publications Cited | 421 |

Source: PlasticDB: a database of microorganisms and proteins linked to plastic biodegradation[3][8][9]

Experimental Protocols: Methodologies for Key Experiments

The data within this compound and PlasticDB are derived from a variety of experimental techniques designed to assess microbial plastic degradation. Below are detailed methodologies for key experiments commonly cited in the source literature of these databases.

Assessment of Plastic Biodegradation using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique used to identify changes in the chemical structure of plastics, providing evidence of biodegradation.[10][11][12][13]

Objective: To detect changes in the functional groups of a plastic polymer after exposure to microbial activity.

Materials:

-

Plastic film samples (e.g., Polyethylene Terephthalate (B1205515) - PET)

-

Microbial culture of interest (e.g., Ideonella sakaiensis)

-

Minimal salt medium

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sterile petri dishes

-

Incubator

Protocol:

-

Sample Preparation: Cut plastic film into uniform pieces (e.g., 1x1 cm). Sterilize the plastic pieces using a suitable method that does not alter the polymer structure (e.g., UV irradiation or ethanol (B145695) washing followed by sterile water rinses).

-

Incubation: Place the sterile plastic pieces in a petri dish containing a minimal salt medium. Inoculate the medium with the microbial culture. Seal the petri dishes and incubate at the optimal growth temperature for the microorganism (e.g., 30°C for Ideonella sakaiensis) for a specified period (e.g., several weeks). Include a sterile control with no microbial inoculation.

-

FTIR Analysis:

-

At regular intervals, remove a plastic sample from both the inoculated and control setups.

-

Gently wash the plastic surface with sterile distilled water to remove any loosely attached cells and media components.

-

Air-dry the samples completely.

-

Place the dried plastic film directly onto the ATR crystal of the FTIR spectrometer.

-

Acquire the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Interpretation: Compare the spectra of the microbially-treated plastic with the control. Look for the appearance of new peaks or changes in the intensity of existing peaks. For example, the formation of carbonyl (C=O) and hydroxyl (O-H) groups can indicate oxidative degradation of the polymer chain.[12]

Visualization of Plastic Surface Degradation using Scanning Electron Microscopy (SEM)

SEM provides high-resolution imaging of the plastic surface, allowing for the direct visualization of physical changes caused by microbial activity, such as pitting, cracking, and biofilm formation.[14][15][16][17]

Objective: To observe the morphological changes on the surface of a plastic polymer resulting from microbial colonization and degradation.

Materials:

-

Plastic film samples

-

Microbial culture

-

Minimal salt medium

-

SEM instrument

-

Critical point dryer

-

Sputter coater (for gold or palladium coating)

-

Fixative solution (e.g., 2.5% glutaraldehyde)

-

Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration

Protocol:

-

Sample Incubation: Prepare and incubate the plastic samples with the microbial culture as described in the FTIR protocol.

-

Sample Fixation: After the incubation period, carefully remove the plastic samples and fix the attached microbial cells by immersing the samples in a 2.5% glutaraldehyde (B144438) solution for at least 2 hours.

-

Dehydration: Dehydrate the fixed samples by passing them through a graded ethanol series (e.g., 10 minutes each in 50%, 70%, 90%, and three changes of 100% ethanol).

-

Drying: Perform critical point drying to dry the samples without distorting the cellular morphology.

-

Coating: Mount the dried samples onto SEM stubs using conductive adhesive tape. Coat the samples with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. This coating prevents charging of the sample surface by the electron beam.

-

Imaging: Place the coated sample into the SEM chamber and evacuate to a high vacuum. Scan the surface of the plastic with a focused beam of electrons and collect the resulting signals to form an image. Capture images at various magnifications to observe both the overall surface topography and fine details of microbial interaction with the plastic.

Visualization of Biodegradation Pathways

Understanding the metabolic pathways involved in plastic degradation is crucial for optimizing bioremediation processes. The bacterium Ideonella sakaiensis provides a well-characterized example of PET biodegradation.[7][8][18]

PET Degradation Pathway by Ideonella sakaiensis

Ideonella sakaiensis utilizes a two-enzyme system to depolymerize PET and catabolize the resulting monomers. The following diagram illustrates this pathway.

Caption: PET degradation pathway in Ideonella sakaiensis.

General Experimental Workflow for Biodegradation Analysis

The logical flow of experiments to identify and characterize plastic-degrading microorganisms is depicted in the following workflow diagram.

Caption: Experimental workflow for plastic biodegradation analysis.

By leveraging the data within this compound and PlasticDB and applying the detailed experimental protocols outlined in this guide, researchers can significantly advance the understanding of microbial plastic degradation and contribute to the development of sustainable solutions for plastic pollution.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. PlasticDB - Plastic Biodegradation Database [plasticdb.org]

- 4. researchgate.net [researchgate.net]

- 5. PlasticDB: a database of microorganisms and proteins linked to plastic biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perspectives on the microorganisms with the potentials of PET-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjmets.com [irjmets.com]

- 8. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. azom.com [azom.com]

- 11. jasco-global.com [jasco-global.com]

- 12. Assessment of the Decomposition of Oxo- and Biodegradable Packaging Using FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of plastic-degrading microbial consortia by induced selection in microcosms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. acta.mendelu.cz [acta.mendelu.cz]

- 18. plantsjournal.com [plantsjournal.com]

Unveiling Plastic Degraders: A Technical Guide to Pyrolysis Mass Spectrometry-Based Metabolomics (PMBD)

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution necessitates innovative approaches to identify and harness microorganisms capable of plastic degradation. This technical guide delves into the powerful combination of Pyrolysis Mass Spectrometry-Based Metabolomics (PMBD) for the precise identification of plastic-degrading microorganisms. By analyzing the metabolic fingerprints of microbial activity on plastics, researchers can unlock novel enzymatic pathways and develop effective bioremediation strategies.

Introduction to this compound in Plastic Degradation

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a robust analytical technique that provides a detailed chemical fingerprint of complex materials like plastics.[1][2][3] When a plastic sample colonized by microorganisms is analyzed, the resulting pyrogram reveals not only the constituent monomers of the plastic but also the metabolic byproducts of microbial degradation. This metabolomic data offers a unique window into the biochemical processes at play.

The Plastics Microbial Biodegradation Database (this compound) and similar resources like PlasticDB serve as comprehensive repositories of information on microorganisms and enzymes known to be involved in the degradation of various plastics.[4] While these databases are not directly searchable by the chemical compounds identified through Py-GC/MS, a systematic workflow can be employed to correlate the analytical data with the biological information contained within them.

This guide provides detailed experimental protocols, data interpretation strategies, and a logical workflow to bridge the gap between Py-GC/MS data and the identification of putative plastic-degrading microorganisms using these valuable databases.

Data Presentation: Quantitative Analysis of Plastic Degradation

The following tables summarize quantitative data on the degradation of various plastics by different microorganisms, providing a baseline for comparison and evaluation of newly isolated candidates.

Table 1: Bacterial Degradation of Various Plastics

| Plastic Type | Bacterial Species | Degradation Efficiency (%) | Incubation Time (days) | Reference |

| Polyethylene (B3416737) (PE) | Bacillus amylolyticus | - | - | [5] |

| Low-Density Polyethylene (LDPE) | Bacillus siamensis | 8.46 ± 0.3 | - | [6] |

| Low-Density Polyethylene (LDPE) | Bacillus subtilis H1584 | 1.75 | 30 | [7] |

| Low-Density Polyethylene (LDPE) | Bacillus subtilis (from seawater) | 1.54 | 90 | [7] |

| High-Density Polyethylene (HDPE) | Bacillus cereus | 1.78 | 30 | [7] |

| Polystyrene (PS) | Bacillus paralicheniformis G1 | ~18 (30 days), 34 (60 days) | 60 | [7] |

| Polyethylene (PE) | Pseudomonas aeruginosa | 0.64 (daily) | - | [7] |

| Polystyrene (PS) | Pseudomonas aeruginosa | 0.098 (daily) | - | [7] |

| Polypropylene (PP) | Pseudomonas aeruginosa | 0.025 (daily) | - | [7] |

| Polyethylene (PE) | Lysinibacillus sp. JJY0216 | 9 | 26 | [7] |

| Polypropylene (PP) | Lysinibacillus sp. JJY0216 | 4 | 26 | [7] |

| Low-Density Polyethylene (LDPE) | Achromobacter denitrificans Eb113 | 6.5 | 30 | [7] |

| Polyvinyl Chloride (PVC) | Achromobacter denitrificans Eb113 | 22.3 | 30 | [7] |

| Linear Low-Density Polyethylene (LLDPE) | Alcaligenes faecalis (MK517568) | 3.5 | 40 | [7] |

| High-Density Polyethylene (HDPE) | Alcaligenes faecalis (MK517568) | 5.8 | 40 | [7] |

| Polyester | Alcaligenes faecalis (MK517568) | 17.3 | 40 | [7] |

| Low-Density Polyethylene (LDPE) | Enterobacter spp. | 9.00 - 70.00 | 4 - 150 | [8] |

| Low-Density Polyethylene (LDPE) | Pantoea spp. | 24.00 - 64.00 | 120 | [8] |

| Low-Density Polyethylene (LDPE) | Pseudomonas spp. | 1.15 - 61.00 | 4 - 150 | [8] |

| Low-Density Polyethylene (LDPE) | Escherichia coli | 45.00 | 30 | [8] |

| Low-Density Polyethylene (LDPE) | Bacillus spp. | 1.5 - 40.00 | 30 - 120 | [8] |

| Polypropylene (PP) | Creamy bacteria isolate | 20.4 | - | [9] |

| Polyvinyl Chloride (PVC) | Black fungi isolate | 4.6 | - | [9] |

Table 2: Fungal Degradation of Various Plastics

| Plastic Type | Fungal Species | Degradation Efficiency (%) | Incubation Time (days) | Reference |

| Polyethylene (PE) | White and green fungi isolates | 78.8 | - | [9] |

| High-Density Polyethylene (HDPE) | Aspergillus niger | - | - | [10] |

| Low-Density Polyethylene (LDPE) | Neopestalotiopsis phangngaensis | 54.34 | 90 | [8] |

| Low-Density Polyethylene (LDPE) | Colletotrichum fructicola | 48.78 | 90 | [8] |

| Low-Density Polyethylene (LDPE) | Thyrostroma jaczewskii | 46.34 | 90 | [8] |

Experimental Protocols

This section outlines the key experimental methodologies for identifying plastic-degrading microorganisms using a this compound-informed Py-GC/MS approach.

Culturing and Isolation of Plastic-Degrading Microorganisms

Objective: To enrich and isolate microorganisms with the potential to degrade specific types of plastic.

Methodology:

-

Sample Collection: Collect soil, water, or sediment samples from environments with high plastic pollution, such as landfills or industrial sites.[11]

-

Enrichment Culture:

-

Prepare a minimal salt medium (MSM) with the target plastic (e.g., polyethylene film, polystyrene pellets) as the sole carbon source.[12] The plastic should be pre-treated to remove any additives by washing with ethanol (B145695) and sterile distilled water.

-

Inoculate the MSM with the collected environmental sample.

-

Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm) for several weeks to months.[12]

-

Periodically transfer a small aliquot of the culture to fresh MSM with the plastic substrate to select for plastic-degrading communities.[13]

-

-

Isolation of Pure Cultures:

-

After significant growth or visible degradation of the plastic is observed in the enrichment culture, perform serial dilutions.

-

Plate the dilutions onto MSM agar (B569324) plates containing the finely powdered target plastic.

-

Incubate the plates until distinct colonies appear.

-

Isolate individual colonies and re-streak them on fresh plates to ensure purity.[11]

-

-

Confirmation of Degradation:

-

Inoculate the pure isolates into liquid MSM with pre-weighed plastic films.

-

After a defined incubation period, measure the weight loss of the plastic film.[9]

-

Analyze the surface of the plastic films using techniques like Scanning Electron Microscopy (SEM) for morphological changes and Fourier Transform Infrared (FTIR) spectroscopy for chemical modifications.[9]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis

Objective: To identify the chemical products of plastic degradation by the isolated microorganisms.

Methodology:

-

Sample Preparation:

-

Carefully remove the plastic film or particles from the microbial culture.

-

Gently wash the plastic with sterile distilled water to remove loosely attached cells, leaving the biofilm intact.

-

Dry the plastic sample completely.

-

Precisely weigh a small amount of the plastic sample (typically in the microgram to milligram range) and place it into a pyrolysis sample cup.[1][14]

-

-

Instrumentation and Parameters:

-

Pyrolyzer: A micro-furnace pyrolyzer is commonly used.[14][15]

-

Pyrolysis Temperature: A typical pyrolysis temperature is around 600-700°C.[14][16]

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the pyrolysis products.

-

GC Oven Program: A temperature program is used to separate the compounds, for example, starting at 40°C and ramping up to 320°C.[14][17]

-

Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode is standard. The mass range is typically scanned from m/z 35 to 550.[17]

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) or pyrogram of the sample.

-

Identify the individual peaks in the pyrogram by comparing their mass spectra with a reference library (e.g., NIST).

-

Pay close attention to the appearance of new peaks or changes in the relative abundance of characteristic pyrolysis products of the plastic in the inoculated samples compared to sterile controls.

-

Mandatory Visualizations: Pathways and Workflows

Logical Workflow for Microbial Identification

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrp.org [ijrp.org]

- 7. Biodegradation of Typical Plastics: From Microbial Diversity to Metabolic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficiency of Microorganisms and Effectiveness of Biodegradation Techniques on LDPE Plastics: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ymerdigital.com [ymerdigital.com]

- 10. Biological Degradation of Plastics and Microplastics: A Recent Perspective on Associated Mechanisms and Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aet.irost.ir [aet.irost.ir]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Development of plastic-degrading microbial consortia by induced selection in microcosms [frontiersin.org]

- 14. agilent.com [agilent.com]

- 15. frontier-lab.com [frontier-lab.com]

- 16. archimer.ifremer.fr [archimer.ifremer.fr]

- 17. mdpi.com [mdpi.com]

Unlocking Nature's Arsenal: A Technical Guide to Plastic Biodegradation Pathways in PMBD

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution necessitates innovative and sustainable solutions. Microbial biodegradation presents a promising frontier, offering a natural and eco-friendly approach to breaking down persistent plastic waste. The Plastics Microbial Biodegradation Database (PMBD) serves as a critical repository, cataloging the microorganisms and enzymes capable of this remarkable feat.[1][2][3][4] This technical guide delves into the core of plastic biodegradation, exploring the enzymatic pathways, quantitative data, and experimental protocols essential for advancing research and development in this field.

Core Biodegradation Pathways: A Tale of Two Polymer Types

From a metabolic standpoint, plastic biodegradation can be broadly categorized into two primary routes: the hydrolysis of ester or amide bonds in hydrolyzable plastics and the oxidation of the carbon backbone in non-hydrolyzable (oxidizable) plastics.

Hydrolyzable Plastics: The Case of Polyethylene Terephthalate (B1205515) (PET)

The biodegradation of PET is a well-studied example of hydrolyzable plastic degradation, with the bacterium Ideonella sakaiensis standing out as a key player.[5] This bacterium utilizes a two-enzyme system to depolymerize PET and metabolize its constituent monomers.[6][7]

The process begins with the secretion of the enzyme PETase , which acts on the surface of the PET plastic.[3][6] PETase hydrolyzes the ester bonds of the polymer, releasing soluble intermediates: primarily mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET).[2][6]

The resulting MHET is then further broken down by a second enzyme, MHETase , into its fundamental building blocks: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[2][6] These monomers can then be assimilated by the bacterium and funneled into its central metabolic pathways.[8]

TPA is metabolized via conversion to protocatechuate (PCA), which then enters various degradation routes before contributing to the central metabolism.[8] Ethylene glycol can be converted to acetate (B1210297) via acetyl-CoA or enter the Krebs cycle through isocitrate, depending on the microorganism.[4][8]

References

- 1. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Fermentation of Polyethylene Terephthalate (PET) Plastic Waste for the Production of Chemicals or Electricity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. microbiologysociety.org [microbiologysociety.org]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. Degradation of PET Bottles by an Engineered Ideonella sakaiensis PETase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial Genes for a Circular and Sustainable Bio-PET Economy - PMC [pmc.ncbi.nlm.nih.gov]

Plastics Microbial Biodegradation Database for beginners.

An In-depth Technical Guide to Plastics Microbial Biodegradation Databases

The escalating crisis of plastic pollution has catalyzed research into sustainable remediation strategies, with a significant focus on the microbial biodegradation of synthetic polymers. As the volume of data on plastic-degrading microorganisms, enzymes, and metabolic pathways expands, specialized databases have become indispensable tools for researchers. This guide provides a technical overview of core databases in this field, detailing their structure, the data they house, and the experimental protocols used to generate this information. It is intended for researchers, scientists, and professionals seeking a structured introduction to the digital resources available for studying the microbial breakdown of plastics.

Overview of Key Plastics Biodegradation Databases

Several key databases serve as central repositories for information on plastic biodegradation. These platforms collate data from scientific literature, offering curated and searchable access to microorganisms, enzymes, and genetic information. They are vital for identifying novel biocatalysts and understanding the mechanisms of polymer degradation.

Table 1: Core Plastics Microbial Biodegradation Databases

| Database Name | Core Focus | Key Features | Data Types |

| PlasticDB | A comprehensive, up-to-date collection of microorganisms and proteins reported to biodegrade plastics.[1][2][3] | Includes analytical tools for genomes/metagenomes, in-silico predicted protein structures, and metadata on experimental methods.[2][4][5] | Microorganisms, Proteins, Pathways, Experimental Methods.[3] |

| PMBD (Plastics Microbial Biodegradation Database) | One of the first databases, providing manually curated information on the microbial biodegradation of plastics.[6][7] | Features literature-confirmed microorganisms and genes, along with predicted enzyme sequences from UniProt.[6] | Microorganisms, Genes, Predicted Enzymes.[6][7] |

| PAZy (Plastics-Active Enzymes Database) | Exclusively lists biochemically characterized and experimentally verified enzymes that act on synthetic polymers.[8][9] | Focuses on hydrolases with proven activity on plastics like PET and PUR, excluding unverified or putative enzymes.[8][9] | Biochemically Verified Enzymes, Sequence Motifs.[8] |

| Plastizyme | A central hub designed to unify and centralize data from other plastic-degrading enzyme databases.[10] | Aims to streamline research by providing a single, comprehensive data source.[10] | Enzymes, Microorganisms.[10] |

| Plastic-MBR DB | A curated database designed for multi-omics applications to screen genomes and metagenomes for plastic degradation potential.[11] | Retrieves and organizes bacterial amino acid sequences from specialized and generic databases for in-silico screening.[11] | Bacterial Protein Sequences, Homologs.[11] |

Data Presentation: Key Microorganisms and Enzymes

These databases catalog a wide array of microorganisms and enzymes with demonstrated or putative roles in degrading various plastic polymers. The following tables summarize some of the most frequently cited examples.

Table 2: Selected Microorganisms Involved in Plastic Biodegradation

| Plastic Type | Microorganism | Key Enzymes | Source of Isolation |

| PET (Polyethylene Terephthalate) | Ideonella sakaiensis | PETase, MHETase | Plastic bottle recycling facility |

| PET (Polyethylene Terephthalate) | Bacillus sp. | Hydrolases, Esterases | Various (Soil, Compost) |

| PET (Polyethylene Terephthalate) | Aspergillus sp. | Cutinases, Esterases | Various (Soil, Compost)[12] |

| PU (Polyurethane) | Pseudomonas chlororaphis | Polyurethanases | Soil, Wastewater[13] |

| PU (Polyurethane) | Aspergillus versicolor | Esterases, Ureases | Industrial wastewater, Garbage soil[14] |

| PE (Polyethylene) | Bacillus sp., Enterobacter sp. | Alkane hydroxylases, Laccases | Gut of wax moth larvae (Galleria mellonella)[15] |

| PE (Polyethylene) | Streptomyces sp. | Lignin peroxidase (LiP) | Wood-degrading environments[16] |

| PS (Polystyrene) | Pseudomonas sp., Lysinibacillus sp. | Alkane monooxygenase, Alcohol dehydrogenase | Landfill soil |

| PS (Polystyrene) | Rhodococcus ruber | Oxidoreductases | Various[17] |

Table 3: Key Enzymes in Plastic Biodegradation

| Enzyme | EC Number | Plastic Substrate(s) | Reaction Catalyzed | Source Organism Example |

| PETase | 3.1.1.101 | PET | Hydrolyzes PET into MHET, BHET, and TPA.[18][19] | Ideonella sakaiensis[18] |

| MHETase | 3.1.1.102 | MHET | Hydrolyzes MHET into terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[18] | Ideonella sakaiensis[18] |

| Cutinases | 3.1.1.74 | PET, PU | Hydrolyzes ester bonds in polyesters.[20][21] | Fusarium solani, Thermobifida cellulosilytica[20][22] |

| Lipases | 3.1.1.3 | PET, PU | Hydrolyzes ester bonds.[20][21] | Candida antarctica[13] |

| Laccases | 1.10.3.2 | PE, PS | Oxidizes phenolic and non-phenolic compounds, initiating polymer chain cleavage.[16][20] | Aspergillus flavus, Pleurotus ostreatus[16] |

| Peroxidases (e.g., LiP, MnP) | 1.11.1.13, 1.11.1.14 | PE, PS | Catalyze oxidative cleavage of polymer backbones.[20][21] | Streptomyces sp.[16] |

| Alkane Hydroxylases (e.g., AlkB) | 1.14.15.3 | PE, PS | Initiate degradation by hydroxylating C-C bonds.[15][23] | Pseudomonas putida[24] |

| Ureases | 3.5.1.5 | PU | Break down urethane (B1682113) bonds.[13] | Bacillus megaterium[13] |

Experimental Protocols for Assessing Biodegradation

Verifying and quantifying microbial degradation of plastics requires robust and standardized methodologies. The choice of method often depends on the type of polymer and the research question.[25]

Table 4: Common Experimental Protocols for Assessing Plastic Biodegradation

| Method | Principle | Information Obtained | Advantages | Limitations |

| Weight Loss Measurement | Gravimetric analysis of the plastic material before and after microbial incubation.[26][27] | Quantitative measure of overall material loss. | Simple, direct, and low-cost.[27] | Insensitive to initial surface degradation; fillers and plasticizers can interfere with results.[27] |

| Microscopy (SEM, AFM) | Visualization of the plastic surface to observe changes in topography and morphology.[26] | Qualitative evidence of biodeterioration (e.g., pits, cracks, erosion, biofilm formation).[24] | High-resolution visual proof of microbial interaction and surface damage. | Not quantitative; surface changes may not correlate directly with polymer breakdown. |

| Spectroscopy (FTIR) | Measures changes in the infrared spectrum of the plastic, indicating alterations in chemical bonds.[26] | Detection of new functional groups (e.g., carbonyl C=O, hydroxyl O-H) indicative of oxidation.[28] | Provides direct evidence of chemical modification of the polymer backbone. | Can be falsified by the presence of biomass; interpretation can be complex.[26] |

| Respirometry (CO₂ Evolution / O₂ Consumption) | Measures the metabolic activity of microorganisms by quantifying gas exchange as they consume the plastic as a carbon source.[25][29] | Rate of mineralization (conversion of polymer carbon to CO₂). | Provides strong evidence that the plastic is being used in microbial metabolism.[25] | Requires specialized equipment; not suitable for very slow degradation processes. |

| Isotopic Labeling (e.g., ¹³C) | The plastic polymer is synthesized using a stable isotope (¹³C), which is then traced into microbial biomass, metabolic byproducts, or CO₂.[25] | Unambiguous proof of polymer assimilation or mineralization by the microbes. | Highly sensitive and provides definitive evidence of biodegradation. | Expensive and requires sophisticated analytical instruments (e.g., mass spectrometry). |

| Clear Zone Hydrolysis Test | Microbes are grown on an agar (B569324) plate containing an emulsion of a biodegradable polymer. A clear halo forms around colonies that secrete degrading enzymes.[25] | Rapid screening and isolation of microbes producing extracellular polymer-degrading enzymes. | Effective for initial screening of hydrolysable polyesters. | Not suitable for recalcitrant, non-hydrolysable polymers like PE or PS.[25] |

Visualizing Degradation Pathways and Workflows

Understanding the logical sequence of experiments and the biochemical pathways of degradation is crucial for research. The following diagrams, rendered in DOT language, illustrate these processes.

Experimental and Logical Workflows

The first step in studying plastic biodegradation is often the isolation and confirmation of capable microorganisms.

Caption: Workflow for identifying and characterizing plastic-degrading microbes.

Biochemical Degradation Pathways

The biodegradation of PET is best understood through the action of enzymes from Ideonella sakaiensis.[30] The bacterium secretes PETase to break down the polymer into smaller units, which are then transported into the cell for final conversion by MHETase.[18]

Caption: Enzymatic degradation pathway of PET by Ideonella sakaiensis.

The biodegradation of polyurethane, particularly polyester-based PU, involves the microbial secretion of enzymes that target both the ester and urethane linkages in the polymer chain.[13][31]

Caption: General pathway for microbial degradation of polyurethane.

Polystyrene is highly recalcitrant. Its degradation is thought to be initiated by oxidative enzymes that introduce functional groups onto the polymer backbone, facilitating subsequent chain cleavage.[24][32]

Caption: Proposed pathway for the initial stages of polystyrene biodegradation.

Due to its stable C-C backbone, the biodegradation of polyethylene (B3416737) is extremely slow and often requires an initial abiotic or biotic oxidation step to create attack points for microbial enzymes.[15][23]

Caption: Proposed pathway for the microbial degradation of polyethylene.

Conclusion and Future Directions

The development of specialized databases like PlasticDB, this compound, and PAZy has been instrumental in organizing the complex data landscape of plastic biodegradation.[1][6][9] These resources provide a critical foundation for researchers to identify novel plastic-degrading microorganisms and enzymes. Future progress in this field will likely depend on several key areas:

-

Enzyme Engineering: Modifying known plastic-degrading enzymes to enhance their activity, stability, and efficiency.[22][31]

-

Synthetic Microbial Consortia: Designing and utilizing communities of different microbial species that can work synergistically to break down complex plastic waste.[12][31]

-

Multi-Omics Approaches: Integrating genomics, transcriptomics, and proteomics data to gain a deeper understanding of the metabolic pathways and regulatory networks involved in plastic degradation.[31]

-

Database Integration: Continued efforts to centralize and standardize data across different platforms to facilitate more comprehensive analyses.[10]

By leveraging these powerful databases and advanced biotechnological approaches, the scientific community can accelerate the development of effective and eco-friendly solutions for the global plastic pollution problem.

References

- 1. PlasticDB - Plastic Biodegradation Database [plasticdb.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. PlasticDB: a database of microorganisms and proteins linked to plastic biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gavinlear.wordpress.com [gavinlear.wordpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] this compound: a Comprehensive Plastics Microbial Biodegradation Database | Semantic Scholar [semanticscholar.org]

- 8. Plastics degradation by hydrolytic enzymes: The plastics-active enzymes database-PAZy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Plastics-Active Enzymes Database | re3data.org [re3data.org]

- 10. Account Suspended [ml3denzymeoptimization.jc-biotechaiteam.com]

- 11. Plastic‐Microbial BioRemediation DB: A Curated Database for Multi‐Omics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Biodegradation of Polyurethane by Fungi Isolated from Industrial Wastewater—A Sustainable Approach to Plastic Waste Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial and Enzymatic Degradation of Synthetic Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Approaches to Degrading Polystyrene (PS) Using Diverse Microorganisms | springerprofessional.de [springerprofessional.de]

- 18. plantsjournal.com [plantsjournal.com]

- 19. Perspectives on the microorganisms with the potentials of PET-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fungal Enzymes Involved in Plastics Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. How ‘super-enzymes’ that eat plastics could curb our waste problem | Plastics | The Guardian [theguardian.com]

- 23. Challenges with Verifying Microbial Degradation of Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oaepublish.com [oaepublish.com]

- 25. Assessing microbial plastic degradation requires robust methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Degradation and potential metabolism pathway of polystyrene by bacteria from landfill site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Laboratory Test Methods to Determine the Degradation of Plastics in Marine Environmental Conditions [frontiersin.org]

- 30. Frontiers | Microbial Polyethylene Terephthalate Hydrolases: Current and Future Perspectives [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Unlocking the Plastics Microbial Biodegradation Database: A Researcher's Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Plastics Microbial Biodegradation Database (PMBD) is a vital, publicly accessible repository that centralizes information on microorganisms and enzymes capable of degrading plastics.[1][2][3][4][5][6] This resource is invaluable for researchers investigating novel solutions to plastic pollution and for professionals in drug development exploring enzymatic and microbial applications. This guide provides detailed instructions on how to effectively use the this compound search function, alongside relevant experimental protocols and data visualization tools to streamline your research.

The Plastics Microbial Biodegradation Database (this compound): An Overview

The this compound houses a comprehensive collection of manually curated data from scientific literature, encompassing relationships between 949 microorganisms and various plastics, as well as 79 genes confirmed to be involved in the biodegradation process.[1][2][3][4][5][7][8] Additionally, it includes over 8000 enzyme sequences predicted to have plastic degradation capabilities, sourced from the TrEMBL section of the UniProt database.[1][2][3][4][5][7][8] The database is freely accessible at --INVALID-LINK--.[1][2][3][4][5][7][8]

The this compound offers two primary methods for data retrieval: browsing and searching. It also provides valuable tools for sequence alignment and function prediction to aid in the analysis of protein sequences.[1][4][7][9][10][11]

Navigating the this compound: The Search Function

The this compound provides a user-friendly search interface to quickly locate specific information within its extensive collection of data.

Basic Search Protocol

-

Locate the Search Bar: The search bar is prominently displayed on the homepage of the this compound website.[9]

-

Enter Your Query: Input your search term into the search bar. You can use various keywords, including:

-

Plastic Name: Use either the full name (e.g., "Polyethylene terephthalate") or common abbreviations (e.g., "PET").

-

Microorganism Name: Enter the genus and species (e.g., Ideonella sakaiensis).

-

Enzyme Name: Search for specific enzymes (e.g., "PETase").

-